molecular formula C10H10F2O3 B13062191 Methyl 2-(3-(difluoromethoxy)phenyl)acetate

Methyl 2-(3-(difluoromethoxy)phenyl)acetate

Cat. No.: B13062191
M. Wt: 216.18 g/mol
InChI Key: YDFXNVKHHNMHFG-UHFFFAOYSA-N
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Description

Methyl 2-(3-(difluoromethoxy)phenyl)acetate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a difluoromethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(difluoromethoxy)phenyl)acetate typically involves the esterification of 3-(difluoromethoxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(difluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(Difluoromethoxy)phenylacetic acid.

    Reduction: 3-(Difluoromethoxy)phenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-(difluoromethoxy)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(difluoromethoxy)phenyl)acetate involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(trifluoromethoxy)phenyl)acetate
  • Methyl 2-(3-(methoxy)phenyl)acetate
  • Methyl 2-(3-(chloromethoxy)phenyl)acetate

Uniqueness

Methyl 2-(3-(difluoromethoxy)phenyl)acetate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules and for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 2-[3-(difluoromethoxy)phenyl]acetate

InChI

InChI=1S/C10H10F2O3/c1-14-9(13)6-7-3-2-4-8(5-7)15-10(11)12/h2-5,10H,6H2,1H3

InChI Key

YDFXNVKHHNMHFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OC(F)F

Origin of Product

United States

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